2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane
Overview
Description
2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane is a useful research compound. Its molecular formula is C5Cl4F6O2 and its molecular weight is 347.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 659212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
This compound is a complex organofluorine molecule, and its specific biological targets may depend on the context of its use .
Mode of Action
It’s known to be used as a fluorine-based organic solvent for secondary batteries . This suggests that its mode of action might involve interactions with other chemical species in the battery, possibly influencing the movement of ions or electrons.
Biochemical Pathways
Given its use as a solvent in secondary batteries , it’s likely that its primary biochemical interactions occur in non-biological systems.
Pharmacokinetics
As a solvent used in industrial applications
Result of Action
As a solvent, its primary role is likely to facilitate the dissolution or dispersion of other substances .
Its primary known use is as a solvent in secondary batteries
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups[][1].
Major Products Formed
Scientific Research Applications
2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other fluorinated compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for drug development.
Industry: It is widely used in the agricultural sector as an intermediate for insecticides and fungicides[][1].
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane include:
- 2,2-Bis(trifluoromethyl)-1,3-dioxolane
- 2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxane
- 2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxepane[1][1]
Properties
IUPAC Name |
4,4,5,5-tetrachloro-2,2-bis(trifluoromethyl)-1,3-dioxolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl4F6O2/c6-2(7)3(8,9)17-1(16-2,4(10,11)12)5(13,14)15 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNKMTZZWVFGES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(OC(O1)(C(F)(F)F)C(F)(F)F)(Cl)Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl4F6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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